Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the reaction of equimolar quantities of ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde in PEG-600 at room temperature .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, including this compound, have been found to undergo various chemical reactions. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Additionally, these compounds can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Glucosidase Inhibition Studies
A study by Babar et al. (2017) outlines the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their glucosidase inhibition activities. Among the synthesized compounds, one demonstrated significant inhibition towards α-glucosidase, suggesting potential applications in managing diseases like diabetes through the regulation of glucosidase activity. Molecular docking further supported these findings by showing the compounds' interaction with enzyme active sites (Babar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, Khan, 2017).
Antimicrobial Agents
Desai, Shihora, and Moradia (2007) investigated the synthesis and characterization of new quinazolines as potential antimicrobial agents. While not directly mentioning Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate, the study contributes to the broader understanding of thiazole derivatives' roles in developing antimicrobial strategies. The newly synthesized compounds exhibited antibacterial and antifungal activities against several pathogens (Desai, Shihora, Moradia, 2007).
Antiamoebic Activity and Cytotoxicity
Shirai et al. (2013) prepared ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates to explore their antiamoebic activities and cytotoxicity. Compounds demonstrated good in vitro activity against Acanthamoeba polyphaga, with one compound showing particularly promising amoebicidal properties. This suggests the potential use of this compound derivatives in treating amoebic infections (Shirai, Endo, Maseda, Omasa, 2013).
Pharmacological Activities
Attimarad et al. (2017) synthesized a series of ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl]acetates and investigated their anti-inflammatory, analgesic, and antioxidant activities. The study found that compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, suggesting the therapeutic potential of thiazole derivatives in pain and inflammation management (Attimarad, Khedr, Aldhubiab, 2017).
Future Directions
Thiazole compounds have been the subject of extensive research due to their diverse biological activities and potential applications in medicine and agriculture . Future research may focus on exploring new synthesis methods, studying their biological activities, and developing new drugs and pesticides based on thiazole compounds.
Mechanism of Action
Target of Action
Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
Thiazole derivatives are known to display diverse coordination modes due to the presence of n, o coordination atoms . They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways . For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with its targets to modulate their function, leading to changes at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJXIZSSIYICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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